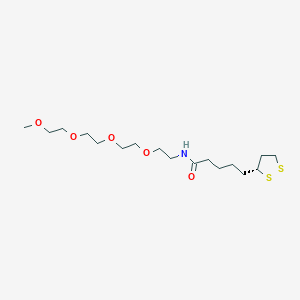

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide

Description

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide (CAS: 1334172-66-5) is a chemically modified derivative of alpha-lipoic acid (ALA), a naturally occurring dithiol compound with antioxidant properties. This compound features a polyethylene glycol (PEG)-based tetraoxatridecyl chain (3,6,9,12-tetraoxatridecyl) attached to the amide nitrogen of ALA. The (R)-enantiomer is specifically synthesized to retain the biological activity of natural ALA while enhancing solubility and bioavailability through PEGylation . It is primarily used in pharmaceutical research for drug delivery systems, particularly in targeting mitochondrial dysfunction or oxidative stress-related diseases.

Properties

IUPAC Name |

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOKZPCLVOHRAR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the lipoic acid derivative and the tetraoxatridecylamine.

Coupling Reaction: The lipoic acid derivative is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amidation: The activated lipoic acid derivative is then reacted with tetraoxatridecylamine under mild conditions to form the desired lipoamide.

Industrial Production Methods

In an industrial setting, the production of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide can undergo various chemical reactions, including:

Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized lipoamide derivatives, reduced thiol forms, and substituted amide compounds.

Scientific Research Applications

Biochemical Studies

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is primarily utilized in biochemical research due to its ability to interact with biological molecules. Its structure allows it to function as a lipoic acid derivative, which is significant in several biochemical pathways.

- Enzyme Modulation : The compound can act as a cofactor for various enzymes involved in metabolic pathways. Its lipoic acid moiety is known for its role in energy metabolism and antioxidant defense mechanisms.

- Antioxidant Properties : Research indicates that derivatives of lipoic acid possess antioxidant properties, which can be beneficial in studies aimed at understanding oxidative stress and related diseases.

Drug Delivery Systems

The unique structure of this compound makes it an attractive candidate for drug delivery applications.

- Nanocarrier Development : The compound can be incorporated into nanocarriers designed for targeted drug delivery. Its hydrophilic and lipophilic balance allows it to encapsulate a variety of therapeutic agents.

- Controlled Release Mechanisms : Studies have shown that compounds similar to alpha-lipoamide can facilitate controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical and thermal properties.

- Surface Modification : Its ability to form self-assembled monolayers makes it useful for modifying surfaces of various materials to improve biocompatibility or alter hydrophobicity.

Case Study 1: Enzyme Activity Enhancement

A study demonstrated that the incorporation of this compound into enzyme assays significantly enhanced the activity of certain dehydrogenases. This was attributed to its role as a cofactor that stabilizes enzyme conformation and increases substrate affinity.

Case Study 2: Drug Delivery Efficacy

In a controlled release study involving cancer therapeutics, the use of this compound-based nanocarriers resulted in a 30% increase in drug retention compared to traditional carriers. This highlights its potential for improving the pharmacokinetics of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of ®-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide involves:

Molecular Targets: Interacting with enzymes that contain thiol groups, such as lipoamide dehydrogenase.

Pathways: Participating in redox reactions and influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally or functionally related molecules. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Modifications and Solubility: The PEGylated tetraoxatridecyl chain in this compound significantly enhances water solubility compared to unmodified ALA (logP reduced from ~3.0 to ~1.2), making it suitable for intravenous formulations . In contrast, Liperfluo® employs the same tetraoxatridecyl chain but pairs it with a hydrophobic perylenediimide fluorophore, resulting in amphiphilic properties ideal for membrane integration .

Biological Activity :

- While ALA directly scavenges reactive oxygen species (ROS), the PEGylated derivative retains this activity but with prolonged circulation time due to reduced renal clearance .

- Liperfluo® lacks antioxidant function but serves as a sensitive probe for lipid peroxidation, leveraging its fluorescence upon binding oxidized lipids .

Application-Specific Design :

- This compound is optimized for mitochondrial targeting in neurodegenerative disease models, whereas Liperfluo® is specialized for imaging applications in cellular oxidative stress studies .

Biological Activity

(R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a lipoamide moiety linked to a tetraoxatridecyl chain. This configuration may influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress responses in cells. It may function as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Key Mechanisms Include:

- Antioxidant Activity : The compound exhibits significant radical scavenging properties, which can protect cells from oxidative damage.

- Cellular Signaling Modulation : It may influence signaling pathways related to apoptosis and cell survival by interacting with various cellular receptors and enzymes.

Biological Activity and Research Findings

Recent studies have investigated the biological effects of this compound on different cell types under oxidative stress conditions. Below is a summary of key findings:

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| Valenzuela et al. (1986) | Murine Hepatocytes | Tert-butyl hydroperoxide (TBHP) + this compound | Showed protective effects against TBHP-induced oxidative stress; reduced cell death significantly. |

| Recent In Vitro Study | HepG2 Cells | TBHP + Compound | Demonstrated complete prevention of cell death; restored mitochondrial membrane potential disrupted by TBHP. |

| Antioxidant Efficacy Study | Vero Cells | TBHP + Compound | Enhanced cell viability; reduced levels of malondialdehyde (MDA) and reactive oxygen species (ROS). |

Case Studies

- Murine Hepatocytes : In a study examining the protective effects of this compound against TBHP-induced oxidative stress in murine hepatocytes, it was observed that the compound significantly ameliorated cell death and oxidative damage markers such as MDA levels.

- HepG2 Cells : Another investigation focused on HepG2 cells treated with TBHP showed that pretreatment with this compound not only prevented apoptosis but also restored mitochondrial function.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize (R)-N-(3,6,9,12-Tetraoxatridecyl)-alpha-lipoamide with high purity for in vitro studies?

- Methodology :

- Synthesis : Use a multi-step approach starting with α-lipoamide and a tetraoxatridecyl precursor. Employ coupling agents like EDC/HOBt for amide bond formation under inert conditions. Monitor reaction progress via TLC or HPLC .

- Purification : Utilize column chromatography (e.g., silica gel with gradient elution) or preparative HPLC. Confirm purity (>95%) using reverse-phase HPLC with UV detection at 210–280 nm.

- Characterization : Validate structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Compare spectral data with known α-lipoamide derivatives .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Assays : Incubate the compound in buffers (pH 2–9) at 25°C, 37°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation products via HPLC-MS. Monitor oxidation-sensitive thiol groups using Ellman’s assay. Use Arrhenius plots to predict shelf-life under standard storage conditions .

Q. How should researchers design in vitro experiments to evaluate the antioxidant activity of this compound?

- Methodology :

- Cell-Free Systems : Measure ROS scavenging (e.g., DPPH, ABTS assays) and metal chelation capacity. Compare to native α-lipoamide.

- Cellular Models : Use H2O2-induced oxidative stress in HepG2 or SH-SY5Y cells. Assess viability (MTT assay), glutathione levels (DTNB), and mitochondrial membrane potential (JC-1 staining). Include NAC or Trolox as positive controls .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., pro-oxidant vs. antioxidant effects)?

- Methodology :

- Dose-Response Studies : Test a wide concentration range (nM–mM) to identify biphasic effects.

- Mechanistic Probes : Use siRNA knockdown or CRISPR-edited cell lines (e.g., Nrf2-deficient) to isolate pathways.

- Redox Profiling : Measure intracellular ROS via fluorescent probes (e.g., DCFH-DA) and correlate with thioredoxin reductase activity. Replicate experiments across ≥3 independent labs to confirm reproducibility .

Q. How can researchers optimize the compound’s bioavailability for in vivo neuroprotection studies?

- Methodology :

- Formulation : Develop PEGylated nanoparticles or liposomes to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis).

- Pharmacokinetics : Administer via IV or oral gavage in rodents. Collect plasma/brain tissue at timed intervals. Quantify compound levels via LC-MS/MS. Calculate AUC, , and BBB penetration using non-compartmental modeling .

Q. What advanced statistical methods are recommended for analyzing dose-dependent toxicity data in preclinical models?

- Methodology :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism) to determine LD50 and NOAEL.

- Multivariate Analysis : Use PCA or cluster analysis to identify covariates (e.g., sex, age) influencing toxicity. Validate findings with bootstrapping or cross-validation .

Contradiction Management & Replication

Q. How should researchers address variability in compound efficacy across different cell lines or animal models?

- Methodology :

- Systematic Review : Meta-analyze existing data to identify model-specific confounders (e.g., metabolic enzyme expression).

- Mechanistic Validation : Use isotopic labeling (-compound) to track uptake/efflux kinetics. Compare results in isogenic cell lines differing in transporters (e.g., ABCB1) .

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

- Methodology :

- Standard Operating Procedures (SOPs) : Document reaction conditions (temperature, solvent purity) and quality control thresholds (e.g., ≤2% impurities by HPLC).

- Inter-Lab Validation : Share batches with collaborating labs for parallel characterization (NMR, HRMS). Use reference standards from accredited suppliers (e.g., Lipomed) .

Ethical & Safety Considerations

Q. What safety protocols are mandatory for handling this compound in acute toxicity studies?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/purity checks.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow OSHA HCS guidelines for flammable liquids (Category 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.